molecular formula C21H23N5O4 B2564846 Ethyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 878728-06-4

Ethyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2564846
CAS RN: 878728-06-4
M. Wt: 409.446
InChI Key: GGCDJBAHVRUZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

The synthesis of complex organic compounds often involves innovative techniques to improve efficiency and yield. For instance, the use of ionic liquids like 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) under ultrasonic irradiation has been found effective for the synthesis of trisubstituted imidazoles, showcasing a mild and efficient catalyst that avoids the use of harmful substances and operates at room temperature with high yields (Hongjun Zang et al., 2010).

Antioxidant and Cytotoxic Potential

Endophytic fungi isolated from medicinal plants, when extracted with ethyl acetate, have shown significant antioxidant and cytotoxic activities. These extracts display promising potential for pharmaceutical applications, indicating a path for discovering novel therapies from natural sources (Ananda Danagoudar et al., 2018).

Enzymatic Modification for Enhanced Antioxidant Capacity

Enzymatic modification of phenolic compounds can produce derivatives with higher antioxidant capacities. This approach exemplifies how biotechnological techniques can be utilized to enhance the functionality of natural compounds for potential use in food and pharmaceutical industries (O. E. Adelakun et al., 2012).

Characterization of Novel Compounds

The characterization of new compounds with potential antioxidant and antifungal activities underscores the continuous effort in the search for bioactive substances that could serve as leads for the development of drugs or additives in various industries (K. Chakraborty et al., 2016).

properties

IUPAC Name

ethyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-6-30-16(27)11-25-19(28)17-18(23(5)21(25)29)22-20-24(17)10-14(4)26(20)15-9-12(2)7-8-13(15)3/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCDJBAHVRUZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

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